molecular formula C18H19N3O4S B2718945 N-(3,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide CAS No. 872594-20-2

N-(3,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide

Numéro de catalogue B2718945
Numéro CAS: 872594-20-2
Poids moléculaire: 373.43
Clé InChI: WSVGIGOZPFCKAZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide, also known as DMFIA, is a novel compound that has gained attention in scientific research due to its potential therapeutic properties. DMFIA belongs to the imidazole class of compounds and has been synthesized using a variety of methods.

Applications De Recherche Scientifique

Synthesis and Pharmacological Evaluation

A study focused on the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, highlighting their potential as antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme. The research demonstrated that these compounds, especially one closely related to the specified compound, exhibited significant antibacterial activity against both gram-negative and gram-positive bacteria. Computational docking with the α-chymotrypsin enzyme protein helped to identify active binding sites, correlating with the bioactivity data. These findings suggest a promising avenue for developing new antibacterial agents with moderate anti-enzymatic potential. The study also noted the less cytotoxic nature of these compounds, as evidenced by cytotoxicity data (Siddiqui et al., 2014).

Anticonvulsant Activity

Another research explored omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, assessing their anticonvulsant activity against seizures induced by maximal electroshock (MES). The study identified the most active compound in the series, underscoring the therapeutic potential of these derivatives in managing convulsions (Aktürk et al., 2002).

Antioxidant and Antibacterial Activities

Research on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives highlighted their structural characterization and biological studies. These compounds demonstrated good antibacterial activity against Staphylococcus aureus and potent antioxidant activity. This study emphasizes the importance of structural modification in enhancing biological activities, providing a foundation for further exploration of these compounds in pharmacological applications (Karanth et al., 2019).

Glutaminase Inhibitors

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs were synthesized and evaluated as kidney-type glutaminase inhibitors. These analogs, including a compound with similar potency and better solubility compared to BPTES, demonstrated the potential to attenuate the growth of human lymphoma cells in vitro and in mouse xenograft models. This highlights the therapeutic potential of these compounds in cancer treatment (Shukla et al., 2012).

Angiogenesis Inhibition

A study on the synthesis and pharmacological evaluation of new analogs as potential inhibitors of angiogenesis reported compounds with significant antiangiogenic activity. These findings support the potential use of these compounds in therapeutic strategies aimed at inhibiting angiogenesis, a critical process in tumor growth and metastasis (Braud et al., 2003).

Propriétés

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-23-15-6-5-13(10-16(15)24-2)20-17(22)12-26-18-19-7-8-21(18)11-14-4-3-9-25-14/h3-10H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVGIGOZPFCKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.